molecular formula C8H14N2O4S B2875031 1-(cyclopropylsulfonyl)-N-methoxyazetidine-3-carboxamide CAS No. 1428371-64-5

1-(cyclopropylsulfonyl)-N-methoxyazetidine-3-carboxamide

Cat. No. B2875031
CAS RN: 1428371-64-5
M. Wt: 234.27
InChI Key: QYBUZQBRDAXFCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Antiproliferative Activity : Compounds with structural features similar to 1-(cyclopropylsulfonyl)-N-methoxyazetidine-3-carboxamide have been synthesized for their potential antiproliferative activities. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against some cancer cell lines, highlighting the interest in cyclopropane and sulfonyl derivatives for therapeutic applications (Lu et al., 2021).

Polymerization and Material Science : Research into the activated monomer polymerization of N-sulfonylazetidines, such as the work on N-(methanesulfonyl)azetidine, shows the potential of these compounds in creating new polymeric materials with unique properties. The formation of p(N-K-MsAzet) through spontaneous anionic ring-opening polymerization at room temperature indicates a route to novel polymers with sulfonylamides in the backbone, akin to polyamides but with potentially different physical and chemical properties (Reisman et al., 2020).

Catalysis and Synthetic Methodology : The development of highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes from NH-1,2,3-triazoles showcases the role of sulfonyl-containing compounds in catalytic processes. These carbenes exhibit rapid and selective reactions with olefins, leading to cyclopropane carboxaldehydes and 2,3-dihydropyrroles with high yields and stereoselectivity, demonstrating the utility of sulfonyl and azetidine derivatives in synthetic organic chemistry (Grimster et al., 2010).

Drug Development and Molecular Structure : The synthesis of broad-spectrum antibacterial agents, such as isothiazoloquinolones, involving intermediate compounds with cyclopropane and sulfonyl functionalities, underlines the significance of these motifs in drug discovery. The optimized synthetic route for potent antibacterial agents effective against resistant organisms like MRSA exemplifies the critical role of cyclopropyl and sulfonyl groups in medicinal chemistry (Hashimoto et al., 2007).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could be further chemical analysis, biological testing, or potential applications .

properties

IUPAC Name

1-cyclopropylsulfonyl-N-methoxyazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-14-9-8(11)6-4-10(5-6)15(12,13)7-2-3-7/h6-7H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUZQBRDAXFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-N-methoxyazetidine-3-carboxamide

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